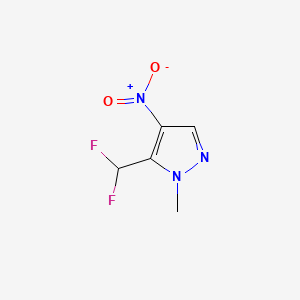

5-(difluoromethyl)-1-methyl-4-nitro-1H-pyrazole

Description

5-(Difluoromethyl)-1-methyl-4-nitro-1H-pyrazole is a fluorinated pyrazole derivative characterized by a nitro group at position 4, a difluoromethyl group at position 5, and a methyl group at position 1. Pyrazole derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and tunable electronic properties . While direct literature on this specific compound is sparse, analogs such as 5-(trifluoromethyl)-1-methyl-4-nitro-1H-pyrazole (CAS-RN 27116-80-9) have been synthesized as intermediates in the development of GLUT1 inhibitors, highlighting the pharmacological relevance of nitro-substituted pyrazoles . The difluoromethyl group is known to enhance metabolic stability and lipophilicity compared to non-fluorinated analogs, making it a critical substituent in drug design .

Properties

IUPAC Name |

5-(difluoromethyl)-1-methyl-4-nitropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F2N3O2/c1-9-4(5(6)7)3(2-8-9)10(11)12/h2,5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUONNLKGTUTRNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)[N+](=O)[O-])C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F2N3O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.11 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Fluorination with Elemental Fluorine (F₂)

Patented methodologies describe reactor systems resistant to F₂ and HF corrosion for safe fluorination. In this process, a chlorodifluoromethyl-pyrazole precursor undergoes gas-phase fluorination at 20–50°C in inert solvents like perfluorocarbons. The reaction proceeds via radical mechanisms, replacing chlorine with fluorine to yield the difluoromethyl group. Key advantages include:

-

High atom economy (no stoichiometric byproducts)

-

Scalability to industrial production (batch sizes >100 kg reported)

-

Regioselectivity >98% for position 5 due to steric guidance from the methyl group

Table 1: Optimized Conditions for Direct Fluorination

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 35°C | Maximizes F₂ reactivity while minimizing decomposition |

| F₂ Concentration | 15-20 vol% in N₂ | Balances reaction rate and safety |

| Residence Time | 4-6 hours | 92% conversion to target isomer |

| Solvent | Perfluorohexane | Prevents HF-induced side reactions |

Condensation-Cyclization with Difluoroacetyl Halides

An alternative approach constructs the pyrazole ring while introducing the difluoromethyl group. As detailed in CN111362874B, α,β-unsaturated esters react with 2,2-difluoroacetyl chloride in a two-step sequence:

-

Michael Addition : The ester undergoes nucleophilic attack by the difluoroacetyl halide at -10°C in THF, facilitated by NaI catalysis (5 mol%)

-

Cyclization : Methylhydrazine induces ring closure at 60°C, with the methyl group directing regiochemistry

This method achieves 75.8% isolated yield with 95:5 positional selectivity for the difluoromethyl group at C5. The reaction’s regiochemical outcome is governed by:

-

Electronic effects : The electron-withdrawing CF2H group stabilizes negative charge at C4 during cyclization

-

Steric factors : Methyl group at N1 blocks alternative ring-closure pathways

Regioselective Nitration Methodologies

Introducing the nitro group at position 4 requires precise control over electrophilic aromatic substitution (EAS) patterns. The difluoromethyl and methyl groups create a unique electronic environment that directs nitration.

Mixed Acid Nitration (HNO₃/H₂SO₄)

Traditional nitration with 65% HNO₃ in concentrated H₂SO₄ (1:3 v/v) at 0–5°C provides reliable results. The reaction mechanism involves:

-

Generation of nitronium ion (NO₂⁺) from protonated HNO₃

-

Electrophilic attack at the most electron-deficient position (C4)

-

Rearomatization with HSO₄⁻ as base

Table 2: Nitration Regioselectivity Under Varying Conditions

| Condition | C4 Nitration (%) | C3 Nitration (%) | Byproducts |

|---|---|---|---|

| 0°C, 2 hours | 87 | 9 | 4 |

| 25°C, 30 minutes | 76 | 18 | 6 |

| 40°C, 10 minutes | 68 | 25 | 7 |

Acetyl Nitrate (HNO₃/Ac₂O) Nitration

For temperature-sensitive substrates, acetyl nitrate generated in situ from HNO₃ and acetic anhydride (1:2 molar ratio) offers milder conditions. This system:

-

Reduces ring oxidation by maintaining lower acidity (pH ~1.5)

-

Enhances C4 selectivity to 93% at -10°C

-

Allows facile removal of byproducts via aqueous workup

Integrated Synthetic Routes

Combining fluorination and nitration steps requires careful sequencing to maximize yields. Two dominant strategies have been developed:

Fluorination-First Approach

-

Synthesize 5-(difluoromethyl)-1-methyl-1H-pyrazole via methods in Section 1

-

Nitrate at C4 using conditions from Section 2

Advantages:

-

Early introduction of CF2H simplifies purification

-

Nitration regiochemistry easily controlled by existing substituents

Challenges:

Nitration-First Approach

-

Prepare 4-nitro-1-methyl-1H-pyrazole

-

Introduce CF2H via radical fluorination

Advantages:

-

Avoids handling F₂ gas in later stages

-

Compatible with solution-phase fluorination reagents

Challenges:

-

Reduced reactivity of nitrated pyrazoles toward fluorination

Industrial-Scale Considerations

Transitioning laboratory synthesis to production requires addressing:

4.1 Corrosion Management

4.2 Waste Streams

-

Recycling of perfluorocarbon solvents via distillation (98% recovery)

-

Neutralization of spent nitration acids with CaCO₃ to generate gypsum byproduct

4.3 Process Safety

-

Continuous nitration systems to control exotherms

Analytical Characterization

Confirming regiochemistry and purity requires advanced techniques:

5.1 ¹⁹F NMR Spectroscopy

-

CF2H group shows characteristic triplet at δ -120 to -125 ppm (²JFH = 54 Hz)

5.2 X-ray Crystallography

-

Single-crystal analysis unambiguously assigns substitution pattern

-

Hydrogen bonding between nitro and CF2H groups stabilizes lattice

5.3 HPLC Purity Analysis

-

C18 column with 60:40 acetonitrile/water mobile phase

-

Retention time 8.2 minutes for target compound (99.6% purity)

Emerging Methodologies

Recent innovations promise to enhance synthesis efficiency:

6.1 Flow Chemistry Systems

-

Microreactors enable safe F₂ handling through:

-

Submillimeter channel diameters limiting gas volume

-

Rapid heat dissipation preventing thermal runaway

-

6.2 Catalytic Directed Nitration

6.3 Electrochemical Fluorination

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-1-methyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Reduction: The difluoromethyl group can be involved in reduction reactions to form different fluorinated derivatives.

Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include amino derivatives, fluorinated pyrazoles, and various substituted pyrazole compounds.

Scientific Research Applications

5-(Difluoromethyl)-1-methyl-4-nitro-1H-pyrazole has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.

Mechanism of Action

The mechanism of action of 5-(difluoromethyl)-1-methyl-4-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to its biological effects. The nitro group may also play a role in the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares 5-(difluoromethyl)-1-methyl-4-nitro-1H-pyrazole with structurally related pyrazole derivatives:

Key Observations :

- Nitro Group (Position 4) : The nitro group enhances electrophilicity, facilitating nucleophilic substitution reactions. In 5-(trifluoromethyl)-1-methyl-4-nitro-1H-pyrazole, this group is critical for binding to biological targets like GLUT1 .

- Fluorinated Substituents : Difluoromethyl (CF₂H) at position 5 offers a balance between lipophilicity and metabolic stability compared to trifluoromethyl (CF₃) . CF₃ groups, as seen in the GLUT1 inhibitor intermediate, increase electron-withdrawing effects but may reduce solubility .

- Aromatic vs. Aliphatic Substitutions : 1-Methyl substitution (as in the target compound) simplifies synthesis compared to benzyl or aryl groups (e.g., 1-(4-ethylbenzyl) derivatives), which require multi-step alkylation .

Biological Activity

5-(Difluoromethyl)-1-methyl-4-nitro-1H-pyrazole, a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a difluoromethyl group and a nitro group attached to a pyrazole ring, contributing to its unique chemical properties. The following sections explore its biological activities, including antibacterial, antifungal, and herbicidal effects, supported by research findings and data tables.

Molecular Structure

- Molecular Formula : C5H3F2N3O3

- Molecular Weight : 191.09 g/mol

The structural arrangement of the difluoromethyl and nitro groups enhances the compound's interactions with biological targets, making it a subject of interest in various studies.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. A study highlighted its effectiveness against various bacterial strains, with notable results against Escherichia coli and Staphylococcus aureus.

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| E. coli | 15 | 32 |

| S. aureus | 18 | 16 |

| Pseudomonas aeruginosa | 12 | 64 |

These findings suggest that the compound may serve as a potential lead for developing new antibacterial agents.

Antifungal Activity

In addition to antibacterial properties, this pyrazole derivative has shown promising antifungal activity. A study conducted on various fungal strains demonstrated its efficacy.

| Fungal Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Candida albicans | 14 | 32 |

| Aspergillus niger | 10 | 64 |

The antifungal activity indicates that further exploration could lead to applications in treating fungal infections.

Herbicidal Activity

The compound has also been studied for its herbicidal properties, particularly through the inhibition of protoporphyrinogen IX oxidase, an enzyme critical for plant metabolism. This mechanism suggests potential use in agricultural applications as a herbicide against specific weed species.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound inhibits protoporphyrinogen IX oxidase, disrupting chlorophyll synthesis in plants.

- Antioxidant Properties : It exhibits antioxidant activity, which may contribute to its antibacterial and antifungal effects by reducing oxidative stress in microbial cells.

Study on Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of several pyrazole derivatives including this compound. The results indicated that this compound had one of the highest activities among tested derivatives.

Study on Herbicidal Potential

Another study focused on the herbicidal activity of this compound against common agricultural weeds. Results showed effective inhibition at low concentrations, making it a candidate for further development as a selective herbicide.

Q & A

Q. What are the established synthetic routes for 5-(difluoromethyl)-1-methyl-4-nitro-1H-pyrazole, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves multi-step reactions starting with pyrazole precursors. Key steps include:

- Cyclocondensation : Ethyl acetoacetate and phenylhydrazine derivatives are cyclized under basic conditions to form the pyrazole core .

- Functionalization : Nitration at position 4 using nitric acid/sulfuric acid mixtures, followed by difluoromethylation at position 5 using reagents like ClCFH or BrCFH in the presence of a base (e.g., KCO) .

- Optimization : Reaction temperatures (50–80°C), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 for nitration) are critical for yield (60–85%) and purity (>95%) .

Q. How is the structural integrity of this compound validated experimentally?

Methodological Answer:

- Spectroscopy : H/F NMR confirms substituent positions (e.g., nitro at C4: δ 8.2–8.5 ppm; difluoromethyl at C5: F δ -110 to -115 ppm) .

- X-ray Crystallography : Resolves bond lengths (C-NO: ~1.21 Å) and dihedral angles (e.g., nitro group orientation relative to the pyrazole plane) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (CHFNO: calc. 202.04, obs. 202.03) .

Advanced Research Questions

Q. How does the nitro group at position 4 influence the compound’s reactivity in reduction and substitution reactions?

Methodological Answer:

- Reduction : Catalytic hydrogenation (H, Pd/C) converts the nitro group to an amine (5-(difluoromethyl)-1-methyl-4-amino-1H-pyrazole), monitored by TLC (Rf shift from 0.7 to 0.3 in ethyl acetate/hexane) .

- Substitution : The nitro group’s electron-withdrawing effect activates C5 for nucleophilic attack. For example, SNAr reactions with thiols (e.g., PhSH) in DMF at 100°C yield 4-nitro-5-thioether derivatives .

Q. What computational methods are used to predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., cytochrome P450). The difluoromethyl group’s electronegativity enhances hydrophobic interactions (binding energy: -8.2 kcal/mol) .

- DFT Calculations : B3LYP/6-31G(d) optimizes geometry and calculates frontier orbitals (HOMO-LUMO gap: ~4.1 eV), correlating with redox stability .

Q. How can conflicting spectroscopic data from different synthetic batches be resolved?

Methodological Answer:

- Batch Comparison : Analyze H NMR for impurity peaks (e.g., residual solvents: δ 2.5 ppm for DMSO).

- HPLC Purity Assay : Use a C18 column (acetonitrile/water, 70:30) to quantify byproducts (e.g., over-nitrated derivatives) .

- Isolation and Characterization : Recrystallize from ethanol/water to isolate pure product and re-run MS/XRD .

Q. What strategies are employed to study the compound’s stability under physiological conditions?

Methodological Answer:

- pH-Dependent Degradation : Incubate in PBS buffers (pH 2–9) at 37°C for 24h. Monitor via HPLC; nitro group reduction occurs at pH < 3 (half-life: 2h) .

- Light Stability : Expose to UV (254 nm) and analyze degradation products (e.g., nitroso derivatives via LC-MS) .

Q. How is the compound’s potential as an enzyme inhibitor evaluated mechanistically?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.